molecular formula C13H15N3O2 B13617670 5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13617670
M. Wt: 245.28 g/mol
InChI Key: AKSPQUOJHYCOFC-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a methylbenzyl group, and a carboxylic acid functional group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps include:

    Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne under copper(I) catalysis to form the triazole ring.

    Functional Group Introduction: The ethyl, methylbenzyl, and carboxylic acid groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Various substitution reactions can occur at the benzyl or triazole ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The overall effect depends on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl and methylbenzyl groups, making it less hydrophobic.

    5-methyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

    5-ethyl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with the methyl group on a different position of the benzyl ring.

Uniqueness

The presence of both the ethyl and methylbenzyl groups in 5-ethyl-1-(3-methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

5-ethyl-1-[(3-methylphenyl)methyl]triazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c1-3-11-12(13(17)18)14-15-16(11)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,17,18)

InChI Key

AKSPQUOJHYCOFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1CC2=CC=CC(=C2)C)C(=O)O

Origin of Product

United States

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